Chloro-2-thienylmercury
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Overview
Description
Chloro-2-thienylmercury is an organomercury compound with the molecular formula C₄H₃ClHgS. It is known for its unique structure, which includes a thiophene ring bonded to a mercury atom through a chlorine atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloro-2-thienylmercury can be synthesized through the reaction of 2-thienylmagnesium bromide with mercuric chloride. The reaction typically occurs in an anhydrous ether solution, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced purification techniques, such as column chromatography, is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: Chloro-2-thienylmercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercuric oxide and other by-products.
Reduction: Reduction reactions can convert this compound to elemental mercury and thiophene derivatives.
Substitution: The chlorine atom in this compound can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or iodine can be used for substitution reactions.
Major Products Formed:
Oxidation: Mercuric oxide and thiophene derivatives.
Reduction: Elemental mercury and thiophene derivatives.
Substitution: Various halogenated thiophene compounds.
Scientific Research Applications
Chloro-2-thienylmercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-mercury bonds.
Biology: The compound is studied for its potential biological activity, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: this compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of chloro-2-thienylmercury involves its interaction with biological molecules, particularly proteins and enzymes. The mercury atom can form strong bonds with sulfur-containing amino acids, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes and can result in antimicrobial effects .
Comparison with Similar Compounds
Phenylmercury chloride: Similar structure but with a phenyl group instead of a thiophene ring.
Methylmercury chloride: Contains a methyl group instead of a thiophene ring.
Ethylmercury chloride: Contains an ethyl group instead of a thiophene ring.
Uniqueness: Chloro-2-thienylmercury is unique due to the presence of the thiophene ring, which imparts distinct chemical and biological properties.
Properties
CAS No. |
5857-39-6 |
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Molecular Formula |
C4H3ClHgS |
Molecular Weight |
319.18 g/mol |
IUPAC Name |
chloro(thiophen-2-yl)mercury |
InChI |
InChI=1S/C4H3S.ClH.Hg/c1-2-4-5-3-1;;/h1-3H;1H;/q;;+1/p-1 |
InChI Key |
ZHYQQIZNGJOGSG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=C1)[Hg]Cl |
Origin of Product |
United States |
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